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Parameter Results & Findings

Trial Identifier NCT03410927 [1]

Patient
Population

19 patients with advanced solid tumors with HER2 or HER3 overexpression,
amplification, or mutation [1]

Study Design Open-label, dose-escalation Phase I study [2]

Dosing Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1]

Primary
Objective

Investigate safety, dose-limiting toxicity (DLT), and determine Maximum Tolerated
Dose (MTD) [2]

Efficacy
Outcome

Partial responses (PR) were observed in 2 out of 14 patients evaluable for
treatment response [1] [3].

| Key Safety Findings | - DLTs: Grade 3 diarrhea (at 200 mg and 150 mg BID) [1] [2].

Serious Adverse Event (SAE): One fatal cardiac arrest at 150 mg BID; causal relationship to

TAS0728 could not be excluded [1].
Study Status: The study was stopped early due to unacceptable toxicity, and the MTD was not

determined [1]. |
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Before the clinical trial, preclinical studies suggested TAS0728 could be effective in treating cancers

resistant to existing HER2-targeted therapies. The diagram below illustrates its proposed selective action

mechanism.

Key: TAS0728 Selective Inhibition Mechanism

• Pan-ErbB Inhibitors (e.g., Afatinib, Neratinib) block both HER2 and EGFR, leading to side effects like severe diarrhea and rash.• TAS0728 is designed to be a HER2-selective inhibitor, sparing EGFR to potentially improve the therapeutic window.
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The diagram highlights the key preclinical rationale for TAS0728's development. Unlike earlier irreversible

inhibitors that are pan-ErbB (blocking HER2, HER3, and EGFR), TAS0728 was designed to be a HER2-

selective covalent inhibitor with high specificity for HER2 over wild-type EGFR [2] [3]. Inhibition of

EGFR is known to cause dose-limiting toxicities like severe diarrhea and skin rash [2]. This selectivity was

hypothesized to overcome resistance while offering a better safety profile [2].
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Preclinical studies provided a strong rationale for testing TAS0728 in cancers resistant to standard HER2

therapies. The workflow below summarizes the key in vivo experiment.

Preclinical Study Workflow: Evaluating TAS0728 in Resistant Models

This in vivo model demonstrated that tumors resistant to antibody-based HER2 therapies remained dependent on HER2-HER3 signaling and were sensitive to TAS0728. Establish Tumor
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Experimental Finding: In xenograft models, tumors with acquired resistance to

trastuzumab/pertuzumab or to T-DM1 (trastuzumab emtansine) retained HER2-HER3
phosphorylation. Switching treatment to TAS0728 resulted in a significant anti-tumor effect
associated with the inhibition of this signaling pathway [4].
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Conclusion: This indicated that the resistant tumors remained dependent on the HER2-HER3 axis,

making them vulnerable to TAS0728's mechanism of action, and provided the rationale for its clinical
evaluation [4].

Interpretation of the Available Data

The clinical data indicates that while TAS0728 showed promising preclinical efficacy and some anti-tumor

activity in a subset of patients (2 partial responses out of 14 evaluable), its development was halted in this

trial due to significant safety concerns, including severe diarrhea and a fatal cardiac event [1]. The risk-

benefit profile was deemed unfavorable at the tested dose levels [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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